molecular formula (C6H16N2O2)x.(CH5N3)x.x(HCl) B1168067 Oligo(2-(2-ethyoxy)ethoxyethylguanidium chloride) CAS No. 374572-91-5

Oligo(2-(2-ethyoxy)ethoxyethylguanidium chloride)

Cat. No.: B1168067
CAS No.: 374572-91-5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oligo(2-(2-ethyoxy)ethoxyethylguanidium chloride) (PGH) is a cationic guanidine-based biocide with broad-spectrum antimicrobial properties, primarily used in disinfection and toxicological research . Its mechanism of action is attributed to its cationic nature, which disrupts the anionic plasma membrane of microorganisms via ionic interactions, leading to loss of membrane integrity and cell death . This mechanism is a key area of study in the Adverse Outcome Pathway (AOP) framework, where membrane disruption is considered the molecular initiating event for a cascade of adverse effects, including pulmonary toxicity . In research settings, PGH is critically studied for its toxicological profile, particularly when inhaled. Direct exposure of the lungs to PGH in animal models has been shown to induce acute pulmonary inflammation, immune cell infiltration, and early fibrotic changes . A significant finding from comparative studies is that while these pathological effects are resolved over time with PGH, they are exacerbated with a similar compound, PHMG-P, highlighting differences in long-term pathological progression . Beyond pulmonary effects, epidemiological research has investigated the association between exposure to PGH and other guanidine-based biocides and systemic health outcomes, including gestational diabetes mellitus (GDM) . Furthermore, its skin sensitization potential has been confirmed through local lymph node assays . This product is strictly For Research Use Only (RUO) and is intended for laboratory studies on biocides, mechanisms of toxicity, and environmental health. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]ethanamine;guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2.CH5N3.ClH/c7-1-3-9-5-6-10-4-2-8;2-1(3)4;/h1-8H2;(H5,2,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEWOZYKPIENEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN)N.C(=N)(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

374572-91-5
Record name Guanidine hydrochloride-triethylene glycol diamine copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374572-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Monomer Preparation

The synthesis of PGH begins with the preparation of its monomeric unit, 2-(2-ethoxy)ethoxyethyl guanidine. This involves a two-step process:

  • Etherification : Ethylene glycol monomethyl ether reacts with 2-chloroethanol in the presence of a base (e.g., sodium hydroxide) to form 2-(2-ethoxy)ethoxyethanol.

  • Amine Functionalization : The hydroxyl group of 2-(2-ethoxy)ethoxyethanol is converted to an amine via a Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD), yielding 2-(2-ethoxy)ethoxyethyl amine.

The amine intermediate is then reacted with cyanogen bromide (CNBr) in an aqueous medium to form the guanidinium moiety. This step requires precise stoichiometry to avoid over-alkylation:

\text{R-NH}2 + \text{CNBr} + \text{HCl} \rightarrow \text{R-NH-C(NH}2\text{)_2^+ Cl^-}

where R=2-(2-ethoxy)ethoxyethylR = 2\text{-(2-ethoxy)ethoxyethyl}.

Oligomerization

PGH’s oligomeric structure arises from controlled polymerization of the monomer. Two primary methods are documented:

Step-Growth Polymerization

The monomer undergoes condensation polymerization at elevated temperatures (80–100°C) in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbon of the guanidinium group, forming ethylene-like linkages:

nMonomerPGH(n)+(n1)HCln \, \text{Monomer} \rightarrow \text{PGH}_{(n)} + (n-1) \, \text{HCl}

The degree of polymerization (nn) is controlled by reaction time and monomer concentration, typically yielding oligomers with 4–8 repeating units.

Radical-Initiated Polymerization

In some protocols, azobisisobutyronitrile (AIBN) initiates radical polymerization of vinyl-functionalized guanidinium monomers. This method offers narrower molecular weight distributions but requires stringent oxygen-free conditions.

Industrial-Scale Production

Reaction Conditions

Industrial synthesis (e.g., by Shanghai Scunder Industrial Co., Ltd.) employs continuous-flow reactors to maintain consistent temperatures (70–90°C) and residence times. Key parameters include:

  • Monomer concentration : 15–25% w/v in aqueous HCl.

  • Catalyst loading : 0.5–1.0 mol% PTSA.

  • Neutralization : Post-polymerization, excess HCl is neutralized with NaOH to achieve a final pH of 6.5–7.5.

Purification

Crude PGH is purified via:

  • Diafiltration : Removal of low-molecular-weight impurities using 1 kDa membranes.

  • Lyophilization : Freeze-drying to obtain a stable powder.

Analytical Characterization

Structural Confirmation

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (D2_2O, 400 MHz): δ 3.6–3.8 (m, –OCH2_2CH2_2O–), δ 3.4–3.5 (t, –CH2_2N+^+), δ 1.1 (t, –CH2_2CH3_3).

  • 13^{13}C NMR : Peaks at 158 ppm (guanidinium C=N) and 68–72 ppm (ether linkages).

Fourier-Transform Infrared Spectroscopy (FTIR)

  • Bands at 1,650 cm1^{-1} (C=N stretch) and 1,100 cm1^{-1} (C–O–C ether).

Molecular Weight Distribution

Size Exclusion Chromatography (SEC) reveals a number-average molecular weight (MnM_n) of 800–1,200 Da and a polydispersity index (PDI) of 1.2–1.5.

Quality Control Parameters

ParameterSpecificationMethod
Purity (by HPLC)≥95%USP <621>
Chloride content18–22%Potentiometric titration
Residual monomers≤0.5%SEC
pH (20% solution)6.5–7.5pH meter

Challenges and Optimization

Byproduct Formation

Excessive heating or prolonged reaction times lead to cyclization byproducts (e.g., tetrahydropyrimidines). Process optimization involves:

  • Temperature modulation : Maintaining ≤90°C.

  • In-line monitoring : Real-time FTIR to track guanidinium formation.

Solvent Selection

Aqueous systems favor oligomerization but risk hydrolysis. Co-solvents (e.g., ethanol) improve monomer solubility while suppressing side reactions.

Applications and Scalability

PGH’s antimicrobial properties drive its use in humidifiers and surface disinfectants. Scalability is evidenced by commercial availability as 20.1% solutions, with patents highlighting its utility in combination therapies for cancer .

Chemical Reactions Analysis

Types of Reactions

Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) primarily undergoes substitution reactions due to the presence of the guanidine group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different antimicrobial properties and applications .

Scientific Research Applications

Toxicological Studies

Acute and Repeated Pulmonary Toxicity Assessment
Research has highlighted the pulmonary toxicity associated with oligo(2-(2-ethoxy)ethoxyethylguanidium chloride. A study conducted on mice assessed both acute and repeated doses of PGH, revealing significant increases in cytokine production and immune cell infiltration within the lungs. Histopathological examinations indicated that while PGH induced lung inflammation, the inflammatory response was less severe compared to other compounds like polyhexamethyleneguanidine phosphate (PHMG-P). Notably, the toxicity was dose-dependent, with higher doses leading to more pronounced effects .

Mechanisms of Toxicity
The mechanism by which PGH induces toxicity involves disruption of the plasma membrane of lung cells through ionic interactions. This disruption is a critical initiating event for adverse outcomes following exposure to cationic chemicals . The study also documented that co-treatment with anionic materials significantly mitigated these toxic responses, suggesting potential pathways for reducing toxicity in practical applications .

Antimicrobial Applications

Disinfectant Properties
Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride exhibits significant antimicrobial activity, making it a candidate for use in disinfectants. Its guanidine structure is known for its efficacy against a broad spectrum of pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes enhances its effectiveness as a biocide .

Regulatory Considerations
Given the potential health risks associated with inhalation exposure, regulatory frameworks are being considered for the safe use of PGH in consumer products. The documented pulmonary fibrosis cases linked to similar compounds underscore the need for stringent regulation and thorough risk assessment before widespread application in household disinfectants .

Potential Therapeutic Uses

Investigating Fibrosis Induction
Recent studies have explored the relationship between exposure to oligo(2-(2-ethoxy)ethoxyethylguanidium chloride and conditions such as gestational diabetes and asthma. Data suggest that prolonged exposure may correlate with adverse health outcomes, including increased incidence of gestational diabetes among exposed populations . This raises questions about the compound's role in chronic diseases and its potential implications for public health.

Future Research Directions
Further investigations are necessary to elucidate the therapeutic potential of PGH in controlled environments while minimizing risks associated with its toxicity. Understanding its interaction with biological systems could lead to novel applications in treating infections or as a component in advanced drug delivery systems.

Case Studies and Data Analysis

Study Focus Findings Implications
Pulmonary ToxicityIncreased cytokine levels and immune response in mice exposed to PGHIndicates potential risks for respiratory health
Antimicrobial EfficacyEffective against multiple pathogens; disrupts microbial membranesSupports use as a disinfectant but requires safety assessments
Health CorrelationsLink between exposure and gestational diabetes; asthma prevalenceHighlights need for epidemiological studies on long-term exposure effects

Comparison with Similar Compounds

Structural and Functional Differences

PGH is compared primarily with polyhexamethyleneguanidine phosphate (PHMG-P) and polyhexamethylene biguanide (PHMB) , both guanidine-based biocides.

Compound Structure Molecular Weight Key Functional Groups
PGH Ethoxyethoxyethyl side chains, oligomeric guanidinium chloride ~500–1,000 Da Oligoether, guanidinium
PHMG-P Hexamethylene backbone, polymeric guanidinium phosphate ~3,000–5,000 Da Linear alkyl chain, phosphate counterion
PHMB Hexamethylene backbone, biguanide groups ~2,500–3,500 Da Biguanide, chlorides

Key Differences :

  • PHMB’s biguanide groups confer a different charge distribution, altering microbial targeting .
Toxicological Profiles
Acute and Chronic Pulmonary Toxicity
Compound Inhalational Toxicity (Mice) Human Case Fatality Rate Mechanistic Pathway
PGH Induces bronchocentric fibrosis, alveolar EMT, and inflammation (LD₅₀: 1.2 mg/kg) 2/38 cases ROS generation, TGF-β activation
PHMG-P Severe fibrotic lesions, pneumothorax, and persistent inflammation (LD₅₀: 0.8 mg/kg) 9/36 fatal cases Membrane disruption, NLRP3 inflammasome activation
PHMB Moderate cytotoxicity, lower fibrotic potential compared to PHMG-P Limited data Mitochondrial dysfunction

Key Findings :

  • PHMG-P exhibits higher acute toxicity and lethality than PGH, attributed to its persistent interaction with lipid membranes and prolonged inflammatory response .
  • PGH and PHMG-P both induce EMT in A549 alveolar cells via TGF-β signaling, but PGH requires higher concentrations (10 µg/mL vs. 5 µg/mL for PHMG-P) .
Regulatory and Usage Trends
Compound Regulatory Status Primary Applications
PGH Listed in disinfectant registrations (e.g., China, South Korea) Humidifiers, surface disinfectants
PHMG-P Banned in South Korea (2011), restricted in EU biocidal products Textile sanitizers, industrial cleaners
PHMB Approved in EU for wound care and water treatment Medical devices, water purification

Key Insights :

  • PHMG-P’s ban in South Korea followed its association with 1,375 deaths from humidifier disinfectant lung injury (HDLI), while PGH was implicated in fewer cases .
Mechanistic Comparison
  • Membrane Interaction : PHMG-P’s linear structure facilitates deeper penetration into lipid bilayers, causing irreversible membrane lysis, whereas PGH’s branched oligoether groups limit this effect .
  • Oxidative Stress : Both compounds generate reactive oxygen species (ROS), but PHMG-P induces sustained oxidative damage due to its persistence in lung tissues .
  • Fibrotic Pathways : PGH and PHMG-P activate TGF-β, but PHMG-P additionally upregulates metallothionein genes (MT1B, MT1G), exacerbating fibrotic remodeling .

Biological Activity

Oligo(2-(2-ethyoxy)ethoxyethylguanidium chloride) (often abbreviated as PGH) is a cationic biocide belonging to the guanidine family. This compound has garnered attention due to its biological activities, particularly in the context of pulmonary toxicity and inflammatory responses. This article delves into the detailed biological activities of PGH, supported by research findings, data tables, and case studies.

Overview of Biological Activity

PGH exhibits various biological activities, primarily related to its interactions with cell membranes and its potential toxic effects on lung tissues. Its mechanism of action is largely attributed to its cationic nature, which allows it to disrupt cellular membranes, leading to cytotoxicity and inflammatory responses.

  • Membrane Disruption : PGH's cationic charge facilitates interactions with anionic components of cell membranes, resulting in membrane destabilization and increased permeability. This disruption can lead to cell lysis and death.
  • Cytokine Production : Exposure to PGH has been shown to induce the production of pro-inflammatory cytokines, such as IL-1β, which play a crucial role in the inflammatory response.
  • Oxidative Stress : The compound has been implicated in generating reactive oxygen species (ROS), contributing to oxidative stress and subsequent cellular damage.

Case Studies

A nationwide study on humidifier disinfectant lung injury highlighted cases where PGH was identified as a contributing factor to pulmonary toxicity. The study revealed that individuals exposed to products containing PGH exhibited symptoms of lung inflammation and fibrosis, underscoring the compound's potential health risks .

Experimental Studies

A comparative study assessed the acute and repeated pulmonary toxicities of PGH against polyhexamethyleneguanidine phosphate (PHMG-P). Key findings included:

  • Cytokine Levels : Both PGH and PHMG-P instillation led to increased cytokine levels in lung tissues, with PGH showing a more rapid resolution of inflammation compared to PHMG-P .
  • Histopathological Changes : Mice treated with PGH displayed significant immune cell infiltration and fibrotic changes in lung tissues, indicating severe pulmonary damage .

Data Tables

Study Parameter PGH (1.5 mg/kg) PHMG-P (0.6 mg/kg)
Cytokine ProductionElevated IL-1βElevated IL-1β
Immune Cell InfiltrationSignificantSignificant
Fibrotic ChangesResolved by Day 14Exacerbated by Day 14
Histopathological FindingsModerate DamageSevere Damage

Q & A

Q. What synthetic methodologies are employed for Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride), and how is purity ensured?

The synthesis typically involves polymerization of 2-(2-ethoxy)ethoxyethylguanidine precursors with hydrochloric acid. Key steps include controlling reaction stoichiometry and using catalysts like N,N-dimethylformamide or tetramethyl-O-(N-sulfonyl)uronium tetrafluoroborate under anhydrous conditions . Purification is achieved via reverse-phase HPLC, with structural validation using mass spectrometry (e.g., ESI-MS) to confirm molecular weight and chloride counterion integrity .

Q. Which spectroscopic techniques are critical for characterizing guanidinium groups in this polymer?

Fourier-transform infrared spectroscopy (FTIR) identifies N-H stretching (3200–3500 cm⁻¹) and C=N vibrations (1640–1680 cm⁻¹) specific to guanidinium moieties . Nuclear magnetic resonance (¹H/¹³C NMR) resolves ethoxyethoxyethyl backbone protons (δ 3.4–4.0 ppm) and quantifies polymerization efficiency .

Q. How is antimicrobial efficacy tested in vitro, and what model organisms are recommended?

Standardized protocols include broth microdilution (CLSI M07-A10) against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) bacteria. Minimum inhibitory concentration (MIC) assays are conducted at pH 5–9 to reflect application environments . Fungal efficacy is tested using C. albicans (ATCC 90028) with endpoint viability staining (e.g., propidium iodide) .

Q. What factors influence stability in formulation studies?

Accelerated stability testing under varying temperatures (4–40°C) and pH (3–10) over 6–12 months is critical. HPLC and dynamic light scattering (DLS) monitor polymer degradation and aggregation. Buffering agents (e.g., phosphate) are avoided to prevent charge interference .

Advanced Research Questions

Q. How can conflicting cytotoxicity data across cell lines (e.g., A549 vs. HEK293) be systematically addressed?

Discrepancies arise from differences in membrane composition (e.g., lipid raft density) and exposure duration. Researchers should:

  • Use identical dosing regimens (e.g., 0.1–10 µg/mL for 24–72 hours).
  • Include membrane integrity assays (e.g., LDH release) alongside metabolic activity (MTT/WST-1).
  • Normalize data to cell-specific baselines and validate with primary cells .

Q. What experimental designs optimize biofilm penetration studies given its film-forming properties?

Biofilm models (e.g., P. aeruginosa on silicone substrates) are treated with fluorescently labeled polymer. Confocal microscopy tracks penetration depth, while quartz crystal microbalance (QCM) quantifies adhesion kinetics. Pre-treatment with chelators (EDTA) enhances efficacy by destabilizing extracellular polysaccharides .

Q. Which statistical models are suitable for dose-response analysis in toxicological studies?

Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves, with IC₅₀ calculations using software like GraphPad Prism. For pulmonary toxicity, mixed-effects models account for longitudinal data (e.g., murine histopathology over 28 days) .

Q. How do researchers reconcile environmental persistence claims with biodegradability studies?

OECD 301F tests (aqueous aerobic biodegradation) are performed alongside mass spectrometry to detect breakdown products (e.g., ethoxyethylguanidine monomers). Soil half-life studies (ISO 11266) under varying microbial loads clarify environmental fate .

Contradiction Resolution & Mechanistic Insights

Q. What mechanisms explain its dual role as a low-toxicity disinfectant versus a pulmonary fibrotic agent?

The polymer’s charge density determines interactions:

  • Antimicrobial action: Cationic guanidinium groups disrupt microbial membranes via electrostatic targeting .
  • Fibrotic response: Prolonged aerosol exposure in alveolar cells triggers ROS-mediated TGF-β1 upregulation, activating collagen deposition pathways. Dose-dependent in vivo studies (e.g., C57BL/6 mice) with bronchoalveolar lavage (BAL) cytokine profiling are essential .

Q. How can structural modifications reduce toxicity while retaining efficacy?

Co-polymerization with zwitterionic monomers (e.g., sulfobetaine) reduces nonspecific cellular adhesion. In silico molecular dynamics simulations predict charge distribution effects, guiding rational design. In vitro hemolysis assays (e.g., red blood cell lysis at 1 mg/mL) validate safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.